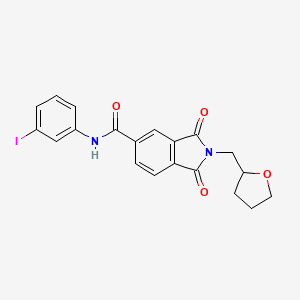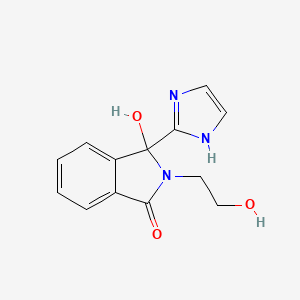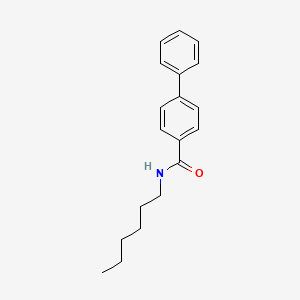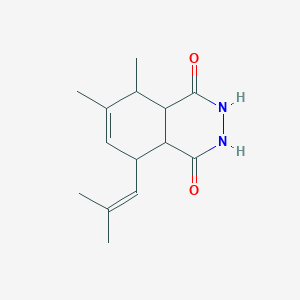
N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide, also known as CMDB, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. CMDB is a member of the butanamide family and is a pyrimidine derivative. Its unique chemical structure makes it an interesting compound to study and explore its various properties.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide is not fully understood. However, studies have shown that N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has also been shown to interact with certain receptors in the brain, which may explain its effects on the central nervous system.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide can induce apoptosis, or programmed cell death, in cancer cells. N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. In addition, N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has been shown to have analgesic effects and can reduce pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide in lab experiments is its unique chemical structure, which makes it an interesting compound to study. N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of using N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide in lab experiments is its potential toxicity. Studies have shown that high doses of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide can be toxic to cells and may cause adverse effects.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide. One potential direction is to explore the potential applications of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide in the field of cancer research. Further studies are needed to understand the mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide and its potential as a cancer treatment. Another potential direction is to explore the effects of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide on the central nervous system. Studies are needed to understand the potential therapeutic applications of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide in the treatment of neurological disorders. Finally, future research could focus on developing new derivatives of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide with improved properties and reduced toxicity.
Conclusion:
In conclusion, N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has also been used in the field of neuroscience to study the effects of the compound on the central nervous system. While N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has several advantages as a research compound, its potential toxicity is a limitation that needs to be addressed. Future research on N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide could focus on exploring its potential therapeutic applications in various fields.
Synthesemethoden
The synthesis of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide is a complex process that involves several steps. The first step involves the reaction of 3-chloro-4-methylphenylamine with ethyl 2-oxo-4,6-dimethyl-1-piperidinecarboxylate to form the intermediate compound. The intermediate compound is then treated with butyryl chloride to yield the final product, N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide. The synthesis of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide is a multi-step process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide is in the field of cancer research. Studies have shown that N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has anti-cancer properties and can inhibit the growth of cancer cells. N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has also been used in the field of neuroscience to study the effects of the compound on the central nervous system.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-5-15(21-12(4)8-11(3)19-17(21)23)16(22)20-13-7-6-10(2)14(18)9-13/h6-9,15H,5H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKJYOMXPGKLTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)C)Cl)N2C(=CC(=NC2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5052040.png)
![3-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5052043.png)

![tert-butyl (2-(benzyloxy)-1-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}propyl)carbamate](/img/structure/B5052059.png)





![N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide](/img/structure/B5052103.png)
![2-[1-(4-bromophenyl)-2-oxo-4-phenyl-3-azetidinyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5052106.png)
![N-(1-{1-[2-(phenylethynyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5052124.png)
![N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B5052130.png)